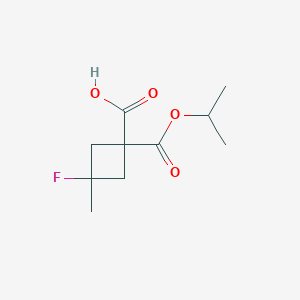
3-Fluoro-1-(isopropoxycarbonyl)-3-methylcyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-1-(isopropoxycarbonyl)-3-methylcyclobutane-1-carboxylic acid is a fluorinated organic compound with a cyclobutane ring structure. The presence of fluorine in the molecule imparts unique chemical and physical properties, making it a subject of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the electrophilic fluorination of a suitable precursor, such as a cyclobutane derivative, using reagents like xenon difluoride or elemental fluorine under controlled conditions . The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as the use of continuous flow reactors for fluorination reactions. These reactors allow for better control over reaction parameters and can handle larger quantities of reactants, making the process more efficient and economically viable .
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-1-(isopropoxycarbonyl)-3-methylcyclobutane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Hydroxylated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-1-(isopropoxycarbonyl)-3-methylcyclobutane-1-carboxylic acid has several applications in scientific research:
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of 3-Fluoro-1-(isopropoxycarbonyl)-3-methylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target molecules . This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoro-1-phenylpyrrole: A fluorinated pyrrole derivative with applications in medicinal chemistry and materials science.
3-Fluoro-1,4,5-trihydroxy-2-cyclohexene-1-carboxylic acid: A fluorinated cyclohexene derivative studied for its enzyme inhibition properties.
Uniqueness
3-Fluoro-1-(isopropoxycarbonyl)-3-methylcyclobutane-1-carboxylic acid is unique due to its cyclobutane ring structure, which imparts rigidity and stability to the molecule
Eigenschaften
Molekularformel |
C10H15FO4 |
|---|---|
Molekulargewicht |
218.22 g/mol |
IUPAC-Name |
3-fluoro-3-methyl-1-propan-2-yloxycarbonylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H15FO4/c1-6(2)15-8(14)10(7(12)13)4-9(3,11)5-10/h6H,4-5H2,1-3H3,(H,12,13) |
InChI-Schlüssel |
NDIYDDYPKRCLDW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)C1(CC(C1)(C)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B13048025.png)
![Cis-Ethyl Octahydrofuro[3,2-C]Pyridine-3A-Carboxylate](/img/structure/B13048026.png)
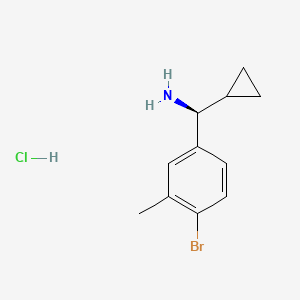

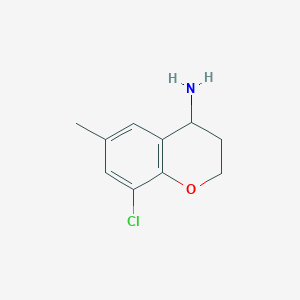

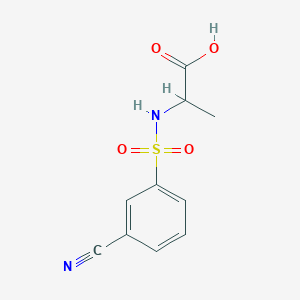
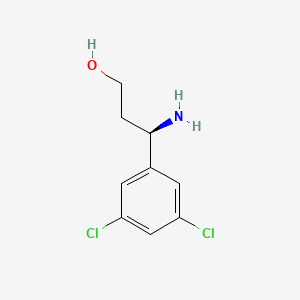
![(1R)-1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13048067.png)

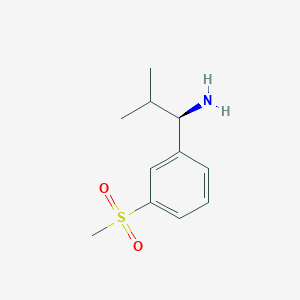
![7-(Trifluoromethyl)imidazo[1,5-C]pyrimidine-1-carboxylic acid](/img/structure/B13048083.png)
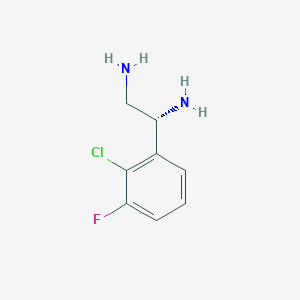
![(3aR,9bS)-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B13048092.png)
